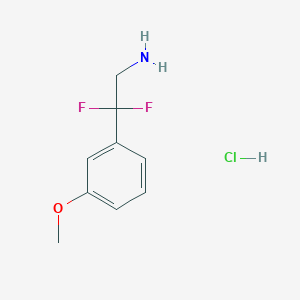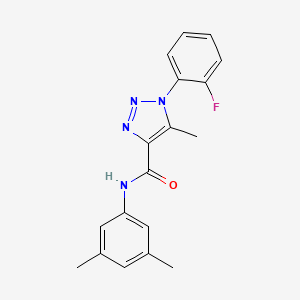
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a member of the 1,2,3-triazole class of compounds, which are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds with related structures have been synthesized and studied for their potential biological activities, including anti-inflammatory and antitumor properties.
Synthesis Analysis
The synthesis of related triazole compounds typically involves multi-step reactions starting from various aromatic or heteroaromatic amines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step process starting with 4-chlorobenzenamine, with reaction conditions optimized for high yield . Similarly, compounds with a triazole core have been synthesized through condensation reactions, as seen in the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide . These methods could potentially be adapted for the synthesis of "N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide".
Molecular Structure Analysis
Crystallographic analysis is a common technique used to determine the molecular structure of synthesized compounds. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the molecular conformation and potential intermolecular interactions . Such analysis is crucial for understanding the structure-activity relationships that underpin the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of triazole compounds can be influenced by various substituents on the aromatic rings. For instance, the Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions, demonstrating the potential for green chemistry approaches in the synthesis of triazole derivatives . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the mechanisms of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds are determined by their molecular structure, which can be fine-tuned by varying the substituents on the triazole ring and the attached aromatic systems. These properties are essential for understanding the solubility, stability, and overall behavior of the compounds in biological systems. For example, the anti-inflammatory activity of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides was evaluated, and their potential for reduced ulcerogenicity was compared to standard drugs . Such evaluations are critical for the development of new therapeutic agents.
科学的研究の応用
Fluorographic Detection Techniques
Research in fluorography reveals methods for detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels, highlighting the sensitivity and efficiency of fluorographic detection techniques. This could imply potential applications for N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in biochemical assays or molecular biology studies, especially in the context of tracking or analyzing bioactive molecules (Bonner & Laskey, 1974).
Fluorescent Molecular Probes
Development of fluorescent solvatochromic dyes underscores the creation and use of molecules with strong solvent-dependent fluorescence , which are used as probes to study biological events and processes. The chemical structure of N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may offer similar fluorescent properties, making it a candidate for developing new fluorescent probes for research applications (Diwu et al., 1997).
Chiral Discrimination in Chromatography
Investigations into chiral discrimination on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase for separating enantiomers suggest the importance of structural design in achieving effective chiral separations. This highlights a potential research avenue for N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in chiral chromatography or as a subject of stereoselective synthesis studies (Bereznitski et al., 2002).
Synthesis and Applications in Organic Chemistry
Synthetic methodologies for producing novel compounds with potential antitumor or antibacterial activities, as well as for the development of materials with desirable physical properties, such as electrochromic polyamides, can offer a framework for exploring the synthesis and potential applications of N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in medicinal chemistry or material science (Limban et al., 2011; Liou & Chang, 2008).
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-8-12(2)10-14(9-11)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBCPQLWUQUBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

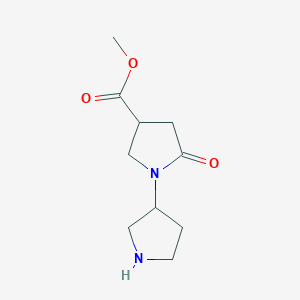
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3014315.png)
![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014319.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3014320.png)
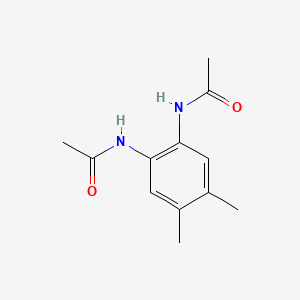

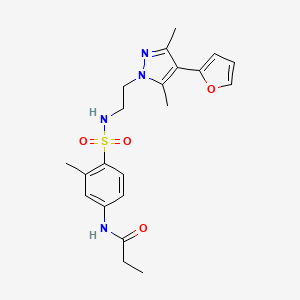
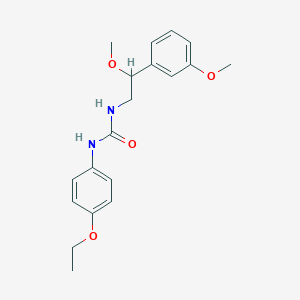
![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3014328.png)
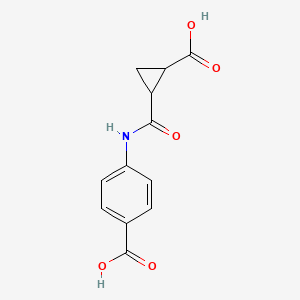

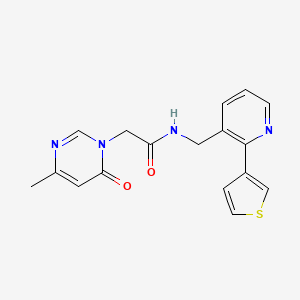
![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)
